molecular formula C13H22 B097271 1,2-Cyclotridecadiene CAS No. 18526-51-7

1,2-Cyclotridecadiene

Cat. No. B097271
CAS RN: 18526-51-7
M. Wt: 178.31 g/mol
InChI Key: GXKXSGKUODLRSQ-UHFFFAOYSA-N
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Description

1,2-Cyclotridecadiene (CTD) is a cyclic hydrocarbon with the chemical formula C11H18. It is a colorless liquid with a pleasant odor and is widely used in various scientific research applications. CTD is a highly reactive compound due to the presence of a strained ring, making it an important molecule in organic synthesis.

Mechanism Of Action

The mechanism of action of 1,2-Cyclotridecadiene is not well understood. However, it is believed that 1,2-Cyclotridecadiene acts as a reactive intermediate in various chemical reactions. It can undergo various reactions, including Diels-Alder reactions, hydrogenation, and dehydrogenation, making it an important molecule in organic synthesis.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,2-Cyclotridecadiene. However, studies have shown that it is a non-toxic compound and does not have any significant effects on human health. It is also not known to have any environmental impacts.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Cyclotridecadiene in lab experiments is its high reactivity. It can undergo various chemical reactions, making it an important intermediate in organic synthesis. However, its high reactivity also makes it a challenging molecule to work with, as it can easily react with other compounds in the lab. Additionally, 1,2-Cyclotridecadiene is a relatively expensive compound, which can limit its use in some lab experiments.

Future Directions

There are several future directions for research involving 1,2-Cyclotridecadiene. One area of research is the development of new synthetic methods for 1,2-Cyclotridecadiene that are more efficient and cost-effective. Another area of research is the development of new applications for 1,2-Cyclotridecadiene in organic synthesis. Additionally, there is a need for further studies on the mechanism of action of 1,2-Cyclotridecadiene and its potential applications in various fields, including medicine and materials science.
Conclusion:
In conclusion, 1,2-Cyclotridecadiene is a highly reactive cyclic hydrocarbon that is widely used in various scientific research applications. Its unique properties make it an important intermediate in organic synthesis, and it has potential applications in various fields, including medicine and materials science. Further research is needed to fully understand the mechanism of action of 1,2-Cyclotridecadiene and its potential applications in various fields.

Synthesis Methods

The synthesis of 1,2-Cyclotridecadiene can be achieved through several methods, including the hydrogenation of cyclododecatriene, the dehydrogenation of cyclododecatriene, and the Diels-Alder reaction between cyclopentadiene and 1,3-cyclohexadiene. The most commonly used method is the Diels-Alder reaction, which involves the reaction of cyclopentadiene and 1,3-cyclohexadiene in the presence of a catalyst such as aluminum chloride.

Scientific Research Applications

1,2-Cyclotridecadiene is widely used in scientific research applications due to its unique properties. It is a highly reactive molecule that can undergo various chemical reactions, making it an important intermediate in organic synthesis. 1,2-Cyclotridecadiene is used in the synthesis of various organic compounds, including fragrances, polymers, and pharmaceuticals. It is also used as a starting material for the synthesis of other cyclic hydrocarbons, such as adamantane and norbornene.

properties

CAS RN

18526-51-7

Product Name

1,2-Cyclotridecadiene

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

InChI

InChI=1S/C13H22/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1,5H,2,4,6-13H2

InChI Key

GXKXSGKUODLRSQ-UHFFFAOYSA-N

SMILES

C1CCCCCC=C=CCCCC1

Canonical SMILES

C1CCCCCC=C=CCCCC1

synonyms

[R,(+)]-1,2-Cyclotridecadiene

Origin of Product

United States

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